molecular formula C18H15NNa2O7S B13014524 disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate

disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate

Cat. No.: B13014524
M. Wt: 435.4 g/mol
InChI Key: YVJDMFNWKCNZAT-GGMCWBHBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The sulfonation of the amino acid can be carried out using sulfur trioxide-pyridine complex in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is unique due to the stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .

Properties

Molecular Formula

C18H15NNa2O7S

Molecular Weight

435.4 g/mol

IUPAC Name

disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate

InChI

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m1../s1

InChI Key

YVJDMFNWKCNZAT-GGMCWBHBSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.